α,α-Geminal Dimethyl Substitution Eliminates Chiral Inversion Liability Relative to (S)-Ibuprofen and Des-Methyl Analog
The α,α-dimethyl architecture of CAS 81265-70-5 precludes chiral inversion—a hallmark liability of (R)-profens. (R)-ibuprofen undergoes unidirectional chiral inversion to the pharmacologically active (S)-enantiomer in vivo via CoA thioester formation, with inversion ratios exceeding 60% in humans. The des-methyl analog 2-(4-(2H-indazol-2-yl)phenyl)propanoic acid (CAS 81265-54-5) retains the chiral α-methyl center and is therefore predicted to undergo analogous epimerization. CAS 81265-70-5, lacking an α-hydrogen, cannot form the requisite enolate intermediate, rendering it stereochemically inert by design [1].
| Evidence Dimension | Chiral inversion susceptibility (in vivo human model) |
|---|---|
| Target Compound Data | Not chiral; 0% inversion liability (achiral α-carbon) |
| Comparator Or Baseline | (R)-Ibuprofen: ~63% inversion to (S)-ibuprofen in humans; CAS 81265-54-5: predicted >50% inversion |
| Quantified Difference | 100% elimination of chiral inversion liability vs. profens; complete stereochemical stability |
| Conditions | Class-level inference: comparative human PK analysis of 2-arylpropionic acids (Hutt & Caldwell 1984) |
Why This Matters
For scientists designing experiments requiring a stable, enantiomerically unambiguous probe, procurement of this achiral analog eliminates confounds introduced by time-dependent chiral inversion seen with profen-class NSAIDs [1].
- [1] Hutt AJ, Caldwell J. The metabolic chiral inversion of 2-arylpropionic acids—a novel route of drug metabolism. Biochem Pharmacol. 1988;37(1):105-114. View Source
